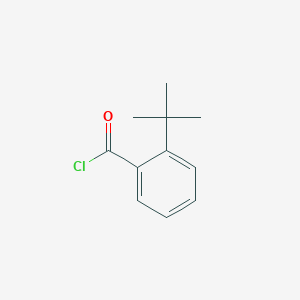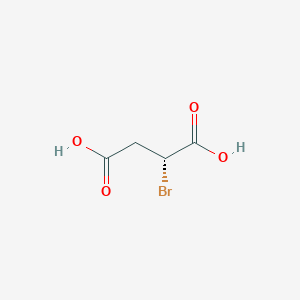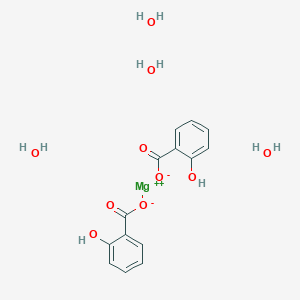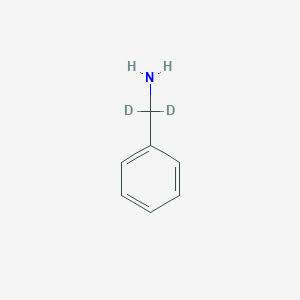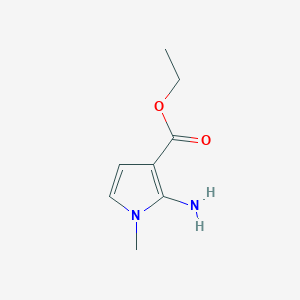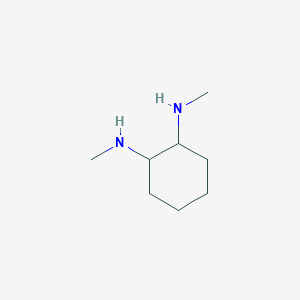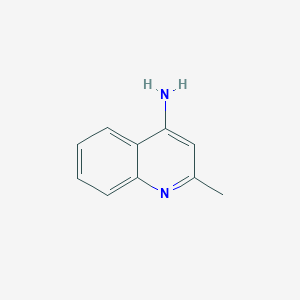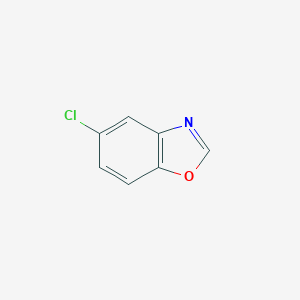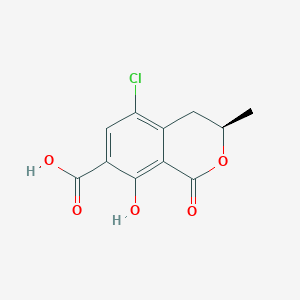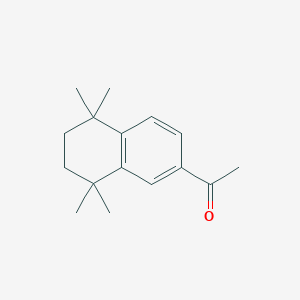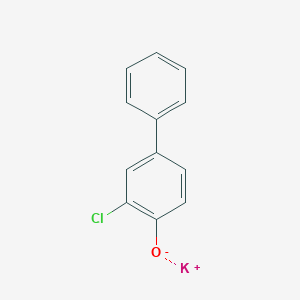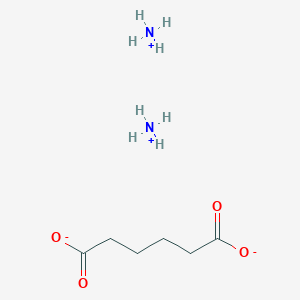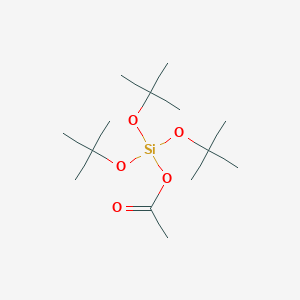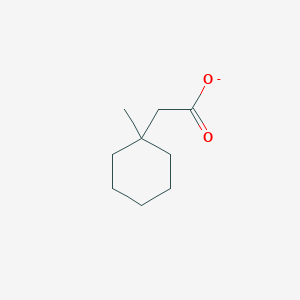![molecular formula C21H21F2N3O4S B107681 [(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate CAS No. 166583-12-6](/img/structure/B107681.png)
[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, "[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate," is a complex molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties. For instance, the first paper discusses a series of benzenesulfonamide derivatives, which are evaluated for their inhibitory effects on cyclooxygenase enzymes . The second paper describes the solid-state oxidation of a sulfinate to a sulfonate, which is relevant to the sulfonate group present in the compound of interest .
Synthesis Analysis
The synthesis of related compounds, such as the benzenesulfonamide derivatives mentioned in the first paper, involves careful consideration of substituent effects on the phenyl ring . Although the exact synthesis of the compound is not detailed, it can be inferred that similar synthetic strategies could be employed, such as the introduction of fluorine atoms to increase selectivity and potency of the resulting molecule. The second paper provides an example of a solid-state oxidation process to convert a sulfinate to a sulfonate , which could be a relevant step in the synthesis of the sulfonate group in the compound of interest.
Molecular Structure Analysis
The molecular structure of the compound likely includes a triazole ring, a difluorophenyl group, and a sulfonate moiety attached to an oxolane ring. The presence of fluorine atoms in the structure, as discussed in the first paper, can significantly affect the molecule's selectivity and potency by influencing its electronic properties . The solid-state structure analysis provided in the second paper highlights the importance of hydrogen bonding in stabilizing the crystal structure, which could also be relevant for the compound .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The benzenesulfonamide derivatives in the first paper are designed to inhibit COX enzymes, suggesting that the sulfonate group in the compound of interest might also interact with biological targets . The oxidation process described in the second paper indicates that the sulfonate group can be formed through oxidation reactions, which could be a key step in the compound's synthesis or metabolism .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The introduction of fluorine atoms, as seen in the first paper, can enhance the lipophilicity and metabolic stability of the molecule . The solid-state characteristics, such as crystal packing and hydrogen bonding described in the second paper, could influence the compound's solubility, stability, and formulation .
Aplicaciones Científicas De Investigación
Biological Activities of 1,2,4-Triazole Derivatives
Recent studies highlight the diverse biological activities of 1,2,4-triazole derivatives, showcasing their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds are recognized for their potential in addressing a variety of health-related concerns, including bacterial and fungal infections, oxidative stress, inflammation, and viral diseases. The versatility of 1,2,4-triazoles as a chemical scaffold allows for significant chemical modeling, offering a promising direction for future scientific research in drug development and therapeutic applications (Ohloblina, 2022).
Patent Trends in Triazole Derivatives
The patent landscape for 1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families between 2008 and 2011 reflects the ongoing interest in developing new triazole-based drugs. These compounds exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and antiviral effects, highlighting their potential in addressing neglected diseases and emerging health threats. The review emphasizes the need for novel, efficient synthetic methods that align with principles of green chemistry and sustainability, underscoring the importance of triazoles in pharmaceutical innovation (Ferreira et al., 2013).
Plastic Scintillators Incorporating 1,2,4-Triazole Derivatives
Research on plastic scintillators based on polymethyl methacrylate reveals the potential of incorporating 1,2,4-triazole derivatives to enhance their scintillation efficiency and stability. These advancements in material science demonstrate the broader applicability of 1,2,4-triazole compounds beyond pharmaceuticals, showing promise in the development of innovative materials for radiation detection and other technological applications (Salimgareeva & Kolesov, 2005).
Analytical Techniques for Triazole-Containing Compounds
The review of sophisticated analytical techniques for determining antidiabetic drug empagliflozin, which includes a triazole derivative in its structure, showcases the importance of accurate, reliable analytical methods in pharmaceutical analysis. This work highlights the complexity of analyzing modern pharmaceuticals and the necessity of advanced techniques to ensure the quality and efficacy of medications (Danao, 2021).
Environmental Implications of Triazole Derivatives
The occurrence and toxicity of antimicrobial triclosan and its by-products in the environment, which are related to the broader family of chlorophenols and triazoles, underline the environmental impact of widely used chemical agents. This research stresses the need for sustainable chemical practices and the development of less hazardous alternatives to protect environmental health and mitigate the risk of antimicrobial resistance (Bedoux et al., 2012).
Propiedades
IUPAC Name |
[(3S,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O4S/c1-15-2-5-18(6-3-15)31(27,28)30-11-16-9-21(29-10-16,12-26-14-24-13-25-26)19-7-4-17(22)8-20(19)23/h2-8,13-14,16H,9-12H2,1H3/t16-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWVLCJRFGIRAK-HRAATJIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2C[C@@](OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

